molecular formula C22H17N3O5S3 B2411777 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate CAS No. 877642-53-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate

Cat. No.: B2411777
CAS No.: 877642-53-0
M. Wt: 499.57
InChI Key: IRCKNVKKQDYIDS-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a heterocyclic compound featuring complex molecular architecture

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound begins with the construction of the 4H-pyran ring, followed by the introduction of the thiophene-2-carboxamido and 1,3,4-thiadiazol-2-yl groups. Reactions typically involve stepwise procedures using reagents like thionyl chloride, hydrazine hydrate, and thiophene-2-carbonyl chloride under controlled temperature and solvent conditions.

Industrial Production Methods: : In an industrial setting, large-scale synthesis may leverage flow chemistry or continuous stirred-tank reactors to optimize yields and streamline purification processes. Automation and strict monitoring of reaction parameters ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: : 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate can undergo several chemical transformations:

  • Oxidation: : Can be oxidized using agents like potassium permanganate.

  • Reduction: : Reduction reactions may involve reagents like lithium aluminium hydride.

  • Substitution: : Halogenation and nucleophilic substitution can be carried out using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral media.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Sodium hydride in DMF or other nucleophiles under appropriate conditions.

Major Products Formed: : The products depend on the type of reaction:

  • Oxidation: : Conversion to corresponding acids or sulfoxides.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound’s diverse functional groups make it a versatile intermediate in organic synthesis, allowing the creation of new heterocyclic compounds.

Biology and Medicine: : Its potential bioactivity, owing to the thiophene and thiadiazole moieties, makes it a candidate for drug discovery, particularly in designing enzyme inhibitors or antimicrobial agents.

Industry: : Used in the development of advanced materials, possibly acting as precursors for high-performance polymers or in the synthesis of specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves interaction with various molecular targets:

  • Binding to enzymes: : Inhibiting or modulating enzyme activity, affecting biological pathways.

  • DNA Interactions: : Potential binding to DNA, influencing gene expression and cellular processes.

  • Cellular Pathways: : Modulating signal transduction pathways, influencing cell behavior and function.

Comparison with Similar Compounds

Comparison

  • Similar Compounds: : Other pyran derivatives, thiophene-based compounds, and 1,3,4-thiadiazole-containing molecules.

  • Uniqueness: : The combination of a pyran ring with thiophene and thiadiazole groups imparts unique reactivity and potential bioactivity.

List of Similar Compounds

  • Pyran derivatives like 4H-pyran-2-one.

  • Thiophene-based compounds such as thiophene-2-carboxylic acid.

  • Thiadiazole-containing molecules like 2-amino-1,3,4-thiadiazole.

This multi-faceted compound opens up numerous avenues for scientific exploration and industrial application. Hope you find this insightful!

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethylbenzoate is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structure comprises a pyran ring, a thiadiazole moiety, and a benzoate group, which together contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O7S3C_{20}H_{20}N_{4}O_{7}S_{3}, with a molecular weight of approximately 516.52 g/mol. The intricate structure includes several functional groups that enhance its chemical reactivity and biological potential:

  • Pyran Ring : Known for its electrophilic properties.
  • Thiadiazole Moiety : Associated with diverse biological activities.
  • Benzoate Group : Can participate in esterification and hydrolysis reactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC20H20N4O7S3C_{20}H_{20}N_{4}O_{7}S_{3}
Molecular Weight516.52 g/mol
Key Functional GroupsPyran, Thiadiazole, Benzoate
Biological ActivityAntimicrobial, Anticancer potential

Antimicrobial Properties

Compounds containing thiadiazole and pyran structures have been extensively studied for their antimicrobial properties . Preliminary research indicates that This compound may exhibit significant antibacterial and antifungal activity. The presence of the thiadiazole moiety is particularly noted for enhancing antimicrobial efficacy due to its ability to disrupt microbial cell processes.

Anticancer Activity

Studies suggest that the compound could also possess anticancer properties . The structural components allow for interaction with various biological targets involved in cancer progression. For instance, compounds with similar structural features have demonstrated cytotoxic effects against tumor cells by inhibiting specific enzymes or interfering with cellular signaling pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Interaction with cellular membranes could lead to increased permeability or cell death.
  • Reactive Oxygen Species (ROS) Generation : Potential generation of ROS may contribute to its cytotoxic effects.

Table 2: Comparative Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyranSimilar pyran and thiadiazole structuresAntitumor activity
5-(Thiophenecarboxamide) DerivativesContains thiophene moietyAntimicrobial properties
Benzothiazole DerivativesSimilar heterocyclic frameworkCytotoxicity against tumor cells

Research Findings and Case Studies

Recent studies have highlighted the versatility of this compound in synthetic organic chemistry and its potential applications in medicinal chemistry. For instance:

  • Synthesis Pathways : Multi-step synthetic routes have been developed to create derivatives of the compound that may exhibit enhanced biological properties.
  • Biological Screening : Preliminary evaluations indicate promising results in antimicrobial assays against various pathogens.

Case Study Example

A study focused on derivatives of similar compounds found that modifications on the thiadiazole and pyran rings significantly influenced their interaction strength with biological targets. This suggests that structural optimization could yield compounds with improved efficacy against specific diseases.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S3/c1-12-5-6-14(8-13(12)2)20(28)30-17-10-29-15(9-16(17)26)11-32-22-25-24-21(33-22)23-19(27)18-4-3-7-31-18/h3-10H,11H2,1-2H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCKNVKKQDYIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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